Lipophilicity (LogP) Compared with Unsubstituted Benzoic Anhydride
The target compound exhibits a substantially higher calculated octanol–water partition coefficient (LogP = 5.25) than the benchmark acylation reagent benzoic anhydride, for which reported experimental and calculated LogP values range from 2.26 to 3.2 . The difference of approximately 2–3 log units translates to a >100‑fold greater preference for the organic phase, a property that can be decisive when designing membrane‑permeable prodrugs or when separation of products relies on differential partitioning.
ΔLogP ≈ 2.0–3.0
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.25 (calculated, ChemSrc) |
| Comparator Or Baseline | Benzoic anhydride: LogP = 2.26 (SIELC); XLogP = 3.2 (Molaid); LogP = 2.68 (BOC Sciences) |
| Quantified Difference | ΔLogP ≈ 2.0–3.0 (target more lipophilic) |
| Conditions | Calculated or experimentally determined LogP values from authoritative databases |
Why This Matters
The >100‑fold increase in organic‑phase partitioning directly influences solubility, bioavailability, and the ability to cross biological membranes, making the compound suitable for applications where high lipophilicity is required.
- [1] SIELC Technologies. (2018). Benzoic anhydride — LogP. https://sielc.com/benzoic-anhydride View Source
